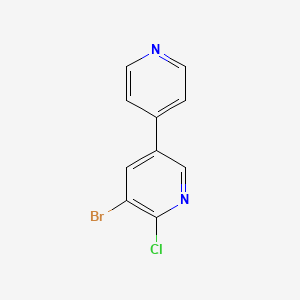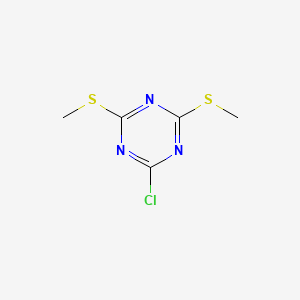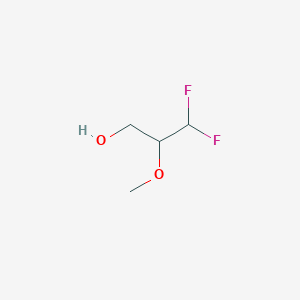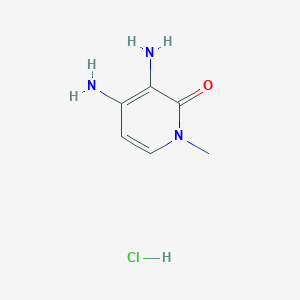
1,1'-(Methylazanediyl)bis(anthracene-9,10-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is a complex organic compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) typically involves the reaction of anthracene derivatives with methylamine. The process often requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction may involve steps such as nitration, reduction, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of automated systems ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving cellular processes and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, affecting their function and leading to various cellular responses. The compound’s structure allows it to participate in electron transfer reactions, making it useful in photodynamic therapy and other applications.
類似化合物との比較
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A related compound used as a singlet oxygen detector probe.
Anthraquinone derivatives: Compounds with similar structures but different functional groups, used in various industrial and research applications.
Uniqueness
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is unique due to its specific functional groups and the resulting properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
139479-11-1 |
|---|---|
分子式 |
C29H17NO4 |
分子量 |
443.4 g/mol |
IUPAC名 |
1-[(9,10-dioxoanthracen-1-yl)-methylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H17NO4/c1-30(22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31)23-15-7-13-21-25(23)29(34)19-11-5-3-9-17(19)27(21)32/h2-15H,1H3 |
InChIキー |
SOYXHZDXPYFTLT-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)


![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)




![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)

